molecular formula C5H5Cl4NSi B14196728 Pyridine--tetrachlorosilane (1/1) CAS No. 857989-87-8

Pyridine--tetrachlorosilane (1/1)

Cat. No.: B14196728
CAS No.: 857989-87-8
M. Wt: 249.0 g/mol
InChI Key: QWDJCZPETJXGEF-UHFFFAOYSA-N
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Description

Pyridine–tetrachlorosilane (1/1) is a compound formed by the combination of pyridine and tetrachlorosilane in a 1:1 molar ratio. Pyridine is an aromatic heterocyclic compound with the formula C5H5N, characterized by a six-membered ring containing one nitrogen atom. Tetrachlorosilane, also known as silicon tetrachloride, has the formula SiCl4 and is a colorless, volatile liquid. The combination of these two compounds results in a unique reagent that has found applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine–tetrachlorosilane (1/1) typically involves the direct reaction of pyridine with tetrachlorosilane. This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of tetrachlorosilane. The reaction can be represented as follows:

C5H5N+SiCl4C5H5NSiCl4\text{C}_5\text{H}_5\text{N} + \text{SiCl}_4 \rightarrow \text{C}_5\text{H}_5\text{N} \cdot \text{SiCl}_4 C5​H5​N+SiCl4​→C5​H5​N⋅SiCl4​

The reaction is exothermic and should be conducted in a controlled environment to manage the heat released. The product is usually purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of pyridine–tetrachlorosilane (1/1) involves large-scale reactors where pyridine and tetrachlorosilane are combined under controlled conditions. The process may include steps such as:

    Mixing: Pyridine and tetrachlorosilane are mixed in the desired molar ratio.

    Reaction: The mixture is allowed to react under anhydrous conditions.

    Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pyridine–tetrachlorosilane (1/1) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in tetrachlorosilane can be substituted by other nucleophiles.

    Hydrolysis: In the presence of water, tetrachlorosilane hydrolyzes to form silicon dioxide and hydrochloric acid.

    Complex Formation: Pyridine can coordinate with metal ions to form complexes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.

    Complex Formation: Metal salts such as copper(II) chloride or nickel(II) chloride are used to form complexes with pyridine.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

    Hydrolysis Products: Silicon dioxide and hydrochloric acid are the primary products of hydrolysis.

    Metal Complexes: Coordination complexes of pyridine with metal ions.

Scientific Research Applications

Pyridine–tetrachlorosilane (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of pyridine–tetrachlorosilane (1/1) involves the interaction of pyridine with tetrachlorosilane. Pyridine acts as a Lewis base, donating its lone pair of electrons to the silicon atom in tetrachlorosilane, which acts as a Lewis acid. This interaction forms a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Pyridine–trichlorosilane (1/1): Similar to pyridine–tetrachlorosilane but with one less chlorine atom.

    Pyridine–dichlorosilane (1/1): Contains two chlorine atoms instead of four.

    Pyridine–monochlorosilane (1/1): Contains only one chlorine atom.

Uniqueness

Pyridine–tetrachlorosilane (1/1) is unique due to its high reactivity and ability to form stable complexes with various nucleophiles and metal ions. Its versatility in chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

857989-87-8

Molecular Formula

C5H5Cl4NSi

Molecular Weight

249.0 g/mol

IUPAC Name

pyridine;tetrachlorosilane

InChI

InChI=1S/C5H5N.Cl4Si/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;

InChI Key

QWDJCZPETJXGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Si](Cl)(Cl)(Cl)Cl

Origin of Product

United States

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